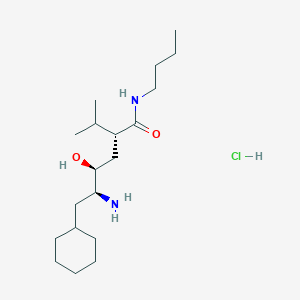
(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
准备方法
合成路线和反应条件
AM2233的合成涉及2-碘苯甲酰氯与1-(N-甲基哌啶-2-基)甲基吲哚反应。该反应通常在诸如三乙胺之类的碱的存在下在诸如二氯甲烷之类的有机溶剂中进行。然后使用柱色谱法纯化产物 .
工业生产方法
AM2233的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产量和纯度进行了优化。在工业环境中,使用自动化系统进行反应监测和产物纯化很常见 .
化学反应分析
反应类型
AM2233经历各种化学反应,包括:
氧化: AM2233可以被氧化形成羟基化代谢物。
还原: 还原反应会导致形成还原代谢物。
取代: 取代反应可以在吲哚或苯甲酰部分发生.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如硼氢化钠之类的还原剂。
取代: 取代反应通常需要诸如碳载钯之类的催化剂.
形成的主要产品
科学研究应用
AM2233有几种科学研究应用:
化学: 用作研究大麻素受体分布的放射性配体。
生物学: 有助于了解大麻素受体在各种生物过程中的作用。
医学: 在开发针对大麻素受体的治疗剂方面的潜在用途。
行业: 用于法医毒理学检测合成大麻素.
作用机制
AM2233作为大麻素受体的完全激动剂起作用,对CB1和CB2受体均具有高度亲和力。它与这些受体结合并激活它们,导致各种生理效应。大脑中CB1受体的激活与大麻素的精神活性效应有关 .
相似化合物的比较
类似化合物
JWH-018: 另一种合成大麻素,具有类似的受体亲和力,但化学结构不同。
WIN 55,212-2: 与AM2233相比,一种效力较低的合成大麻素。
AM-1220: 结构相似,但药理学特性不同.
AM2233的独特性
AM2233以其对大麻素受体的高效力和选择性而独一无二。与其他合成大麻素相比,它对CB1受体的亲和力更高,使其成为研究的宝贵工具 .
属性
IUPAC Name |
(2-iodophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLCYQTUSSEGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014171 | |
| Record name | AM-2233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444912-75-8 | |
| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-2233 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-2233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 444912-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-2233, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z489688DK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AM-2233 interact with its target and what are the downstream effects?
A: AM-2233 acts as an agonist of cannabinoid receptors, primarily CB₁ and CB₂. [] While its exact mechanism of action requires further investigation, binding to these receptors is known to influence various signaling pathways within the central and peripheral nervous systems. []
Q2: What is the structural characterization of AM-2233?
A2: * Molecular Formula: C₂₄H₂₇IN₂O * Molecular Weight: 486.38 g/mol
Q3: What are the in vitro metabolic pathways of AM-2233?
A: Research using human liver microsomes (HLM) and CYP450 isoenzymes (3A4 and 2B6) revealed that AM-2233 undergoes metabolism primarily through monohydroxylation and N-demethylation reactions. []
Q4: How is AM-2233 detected in biological samples?
A: Analytical techniques like UHPSFC-MS/MS and UHPLC-MS/MS are employed for the determination of AM-2233 and its metabolites in urine. [] These methods offer high sensitivity and specificity for detecting this compound in complex biological matrices.
Q5: Are there any known structural analogs of AM-2233 and how do they compare in terms of activity?
A: Yes, AM-2233 shares structural similarities with other synthetic cannabinoids, notably JWH-250 and AM-1220. [, ] While the core structure remains similar, variations in specific functional groups can significantly impact their binding affinities for cannabinoid receptors and potentially alter their pharmacological effects. [] For instance, AM-2233 exhibits a 2.3-fold lower affinity for CB₁ receptors compared to JWH-250. []
Q6: What are the challenges associated with the emergence of AM-2233 and similar compounds?
A: The continuous appearance of novel synthetic cannabinoids like AM-2233 poses significant challenges for forensic analysis, toxicological screening, and public health surveillance. [, ] Their rapidly evolving structures often necessitate the development of new analytical methods for accurate identification and quantification. [] Furthermore, limited information regarding their pharmacological and toxicological profiles raises concerns about potential health risks associated with their use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)


![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)



![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)

![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)

